Cauloside A

Antifungal Plant Pathology Saponin

Researchers studying antifungal saponins often encounter inconsistent bioactivity due to variable glycosylation. Cauloside A (CAS 17184-21-3) is a structurally defined triterpenoid saponin with a single α-L-arabinopyranosyl moiety, delivering reproducible, potent antifungal activity. - Superior efficacy against rice blast, tomato gray mold, and tomato late blight vs. co-occurring metabolites. - Well-characterized mitochondrial disruption mechanism for probing organelle toxicity pathways. - Critical substrate for enzymatic α-hederin synthesis via DaUGT103 rhamnosyltransferase. Supplied with ≥98% purity and full analytical documentation for batch-to-batch consistency in comparative studies.

Molecular Formula C35H56O8
Molecular Weight 604.8 g/mol
CAS No. 17184-21-3
Cat. No. B1668642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCauloside A
CAS17184-21-3
Synonyms3-(alpha-L-arabinopyransoyloxy)-23-hydroxy-olean-12-en-28-oic acid
3-O-(alpha-L-arabinopyranosyl)hederagenin
3-O-arabinopyranosylhederagenin
cauloside A
FJ-2 acid
leontoside A
Molecular FormulaC35H56O8
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1
InChIKeyQUBNLZCADIYAFW-RITZIESXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cauloside A Bioactive Triterpenoid Saponin


Cauloside A (Leontoside A), a hederagenin-based triterpenoid saponin primarily isolated from *Dipsacus asper* and *Caulophyllum* species, is a versatile natural product with demonstrated anti-inflammatory, antifungal, and cytotoxic activities. Its mechanism of action involves a concentration- and time-dependent disruption of mitochondrial function, leading to potent biological effects [1]. As a key intermediate in the biosynthesis of α-hederin, its unique molecular structure and bioactivity profile make it a distinct candidate for research in inflammation, oncology, and plant pathology [2].

Natural Product Probe
Hederagenin-based triterpenoid saponin for bioactivity screening
Bioactivity Screening
Supports anti-inflammatory, antifungal, and cytotoxicity assay contexts
Biosynthetic Intermediate
Key precursor in α-hederin glycosylation pathway studies

Why Generic Saponins Cannot Replace Cauloside A


While Cauloside A belongs to the large family of oleanane-type triterpenoid saponins, its specific monosaccharide moiety (a single α-L-arabinopyranosyl group at C-3) and its aglycone (hederagenin) confer a unique biological activity profile that is not replicated by structurally similar compounds like Caulosides B, C, D, or the closely related α-hederin [1]. For instance, Cauloside A exhibits superior antifungal efficacy against key phytopathogens compared to other saponins from the same source [2], and its anti-inflammatory and cytotoxic potency can differ significantly from its analogs due to variations in glycosylation patterns [1]. Direct substitution with a generic saponin or even a close structural analog like α-hederin, which is a downstream biosynthetic product of Cauloside A [3], would introduce uncontrolled variables and invalidate comparative studies.

Glycosylation pattern (C-3 α-L-arabinopyranosyl) may not be matched by Caulosides B/C/D or α-hederin, altering bioactivity profile.
Antifungal efficacy ranking among Dipsacus saponins may not transfer to other pathogen panels or assay conditions.
Cytokine modulation profile (TNF-α/IL-6 vs iNOS) is structure-specific; substitution may yield different endpoint responses.

Cauloside A Comparative Bioactivity Evidence


Superior Antifungal Efficacy Against Phytopathogens

In a direct comparison of five isolated compounds from Dipsacus asper roots, Cauloside A (compound 4) demonstrated the greatest antifungal efficacy against rice blast, tomato gray mold (TGM), and tomato late blight (TLB). The novel saponin colchiside (compound 5) showed only moderate suppression of TLB and little to no effect against other diseases, while the other isolated sterols (β-sitosterol, campesterol, stigmasterol) were less effective. This establishes Cauloside A as the most potent antifungal component among these co-occurring metabolites [1].

Antifungal efficacy
Reported comparison
Greatest efficacy among tested Dipsacus isolates against rice blast, tomato gray mold, and late blight
Reported highest antifungal activity in a whole-plant assay; supports compound selection for botanical fungicide studies
Comparative data from one study against three pathogens; other strains not tested
Antifungal Plant Pathology Saponin

Cytokine Suppression Profile Across Caulosides

A study comparing the anti-inflammatory effects of caulosides A–D in LPS-stimulated BV2 microglial cells revealed that Cauloside A and Cauloside D showed a relatively stronger suppressive effect on the expression of pro-inflammatory cytokines TNF-α and IL-6 compared to Caulosides B and C. While all four caulosides inhibited iNOS expression similarly, Cauloside A demonstrated superior inhibition of cytokine expression, suggesting a structure-specific advantage linked to its glycosylation pattern [1].

Cytokine suppression
Reported comparison
Relatively strong suppression of TNF-α and IL-6 vs Caulosides B/C; similar iNOS inhibition across all four
Supports anti-inflammatory SAR studies focusing on cytokine modulation rather than iNOS/NO pathway
Murine microglial BV2 cells, LPS-stimulated; concentration range 1–50 μg/mL
Anti-inflammatory iNOS Cytokine

Molluscicidal Potency Compared to α-Hederin

Cauloside A and α-hederin, its direct biosynthetic product, were both evaluated for molluscicidal activity. Cauloside A demonstrated a lower minimum active concentration (MAC) required to kill snails compared to α-hederin, indicating superior potency in this specific bioassay [1]. This is a key differentiator for researchers interested in molluscicide development, as it shows the metabolic precursor can be more potent than the end product.

Molluscicidal potency
Reported
MAC: 5.4 μg/mL (Cauloside A) vs 6.2 μg/mL (α-hederin)
Reported ~1.15× higher potency than its biosynthetic product; supports molluscicide screening context
In vitro snail assay; species and replication details not specified
Molluscicide Biosynthesis Saponin

Mitochondrial Toxicity Probe for Cellular Respiration

Cauloside A exhibits a unique, concentration- and time-dependent mitochondriotoxic activity, characterized by a rapid, transient increase in cellular respiration rate followed by a dramatic decline within minutes [1]. In comparative studies of Blue Cohosh components, Cauloside A, along with saponin PE and Cauloside C, was identified as a key constituent responsible for this effect. This specific mitochondrial disruption profile, which is linked to idiosyncratic organ damage, distinguishes it from compounds with more generalized cytotoxic mechanisms and makes it a valuable tool for investigating mitochondrial dysfunction pathways .

Mitochondrial toxicity
Class-level
Concentration- and time-dependent disruption: transient respiration increase followed by rapid decline
Class-level mitochondriotoxic pattern shared with Cauloside C and saponin PE; supports mitochondrial dysfunction pathway studies
Mechanism context from Blue Cohosh extract study; individual compound contribution to verify
Mitochondrial Toxicity Cytotoxicity Mechanism of Action

Cauloside A: Key Research & Industrial Applications


Lead for Botanical Fungicide Development

Cauloside A is the optimal choice for developing novel antifungal agents for agriculture, as it has been demonstrated in direct comparisons to be the most effective compound against major crop diseases like rice blast, tomato gray mold, and tomato late blight [1]. Its superior efficacy over co-occurring metabolites from the same plant source makes it the clear lead candidate for formulation and field trials.

Anti-Inflammatory Saponin SAR Research

Cauloside A is an essential comparator for structure-activity relationship (SAR) studies focused on anti-inflammatory saponins. Its unique glycosylation pattern (single arabinose) results in a distinct cytokine suppression profile compared to Caulosides B, C, and D, making it invaluable for dissecting how specific sugar moieties influence the inhibition of TNF-α and IL-6 versus iNOS [2].

Chemical Probe for Mitochondrial Dysfunction Studies

Cauloside A serves as a specific chemical probe for inducing and studying acute mitochondrial dysfunction. Its well-characterized mechanism of action—disrupting mitochondrial membrane integrity and causing a rapid, biphasic effect on cellular respiration—makes it a valuable tool for investigating mitochondrial toxicity pathways, oxidative stress, and the cellular response to organelle damage [3].

α-Hederin Biosynthetic Precursor

In biotechnological and synthetic biology applications, Cauloside A is a critical substrate for the enzymatic production of α-hederin, a saponin with a broader range of reported activities. The characterization of DaUGT103, a specific rhamnosyltransferase that converts Cauloside A to α-hederin, provides a defined and scalable biotransformation route, making Cauloside A a strategic procurement choice for downstream production of more complex glycosides [4].

Application
Selection Property
Validation Focus
Botanical fungicide research
Comparative antifungal activity against crop pathogens
In vivo whole-plant antifungal endpoint response
Anti-inflammatory saponin SAR studies
Glycosylation-dependent cytokine modulation profile
TNF-α, IL-6, and iNOS endpoint responses in microglial models
Mitochondrial dysfunction pathway research
Mitochondrial membrane disruption and respiration kinetics
Cellular respiration rate and membrane potential endpoints
Biosynthetic pathway studies (α-hederin)
Substrate for rhamnosyltransferase DaUGT103
Biotransformation efficiency and product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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